Trifluoromethyl methyl ether
Description
Academic Significance of Organofluorine Compounds in Advanced Chemistry
Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become a cornerstone of modern chemical research. numberanalytics.comwikipedia.org The unique properties of fluorine, being the most electronegative element, dramatically alter the physical, chemical, and biological characteristics of a molecule upon its incorporation. numberanalytics.comtandfonline.comchinesechemsoc.org This has led to their widespread application in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgchinesechemsoc.org
The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, with an average bond energy of about 480 kJ/mol. chinesechemsoc.orgmdpi.com This high bond strength imparts exceptional thermal and metabolic stability to organofluorine compounds. numberanalytics.commdpi.com In medicinal chemistry, for instance, replacing a hydrogen atom with fluorine at a site of metabolic attack can prevent oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and over 50% of agrochemicals contain fluorine. chinesechemsoc.orgjst.go.jp
Furthermore, the introduction of fluorine or fluorine-containing groups like the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) moiety can profoundly influence a molecule's properties. These include:
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. numberanalytics.commdpi.com
Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. acs.orgwikipedia.org
Conformation: The size and stereoelectronic properties of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with biological targets. acs.org
Binding Affinity: Selective fluorination can lead to stronger interactions between a drug candidate and its target protein. tandfonline.comnih.gov
The growing importance of these compounds has spurred the development of new and more efficient synthetic methods for their preparation, making organofluorine chemistry a vibrant and rapidly expanding field of research. chinesechemsoc.orgacs.orgmdpi.com
Historical Trajectories in Trifluoromethoxy Group Synthesis Research
The synthesis of compounds containing the trifluoromethoxy (-OCF3) group has historically been challenging. mdpi.comresearchgate.net The first synthesis of aryl trifluoromethyl ethers was reported in 1955 by L. Yagupol'skii. nih.govbeilstein-journals.org This early method involved a two-step process: the chlorination of anisoles (methoxy-substituted benzenes) at high temperatures, followed by a chlorine-fluorine exchange reaction using harsh reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF). mdpi.comnih.govbeilstein-journals.org
| Era | Key Development/Method | Description | Key Reagents |
|---|---|---|---|
| 1950s | Chlorination/Fluorination Sequence | Two-step process involving high-temperature chlorination of anisoles followed by fluorine exchange. nih.govbeilstein-journals.org | PCl5, Cl2, SbF3, HF |
| 1980s-1990s | Oxidative Desulfurization-Fluorination | Conversion of aryl dithiocarbonates to aryl trifluoromethyl ethers. nih.gov | HF-Pyridine, DBH, NBS |
| 1990s | Electrophilic O-Trifluoromethylation | Direct trifluoromethylation of phenols using electrophilic CF3+ reagents. mdpi.comnih.gov | Umemoto and Togni Reagents |
| 2010s-Present | Modern Catalytic & Radical Methods | Development of milder and more selective methods, including silver-catalyzed cross-coupling and photoredox-catalyzed radical reactions. mdpi.comnih.govbohrium.comacs.org | Ag catalysts, photoredox catalysts, specialized OCF3-donating reagents |
Over the decades, research has focused on developing milder and more general methods for introducing the -OCF3 group. mdpi.com Significant advancements include:
Oxidative Desulfurization-Fluorination: In the late 1980s, a method was developed involving the treatment of aryl dithiocarbonates with reagents like hydrogen fluoride-pyridine and a bromine source to yield trifluoromethoxylated arenes. nih.gov
Electrophilic O-Trifluoromethylation: The 1990s saw the advent of electrophilic trifluoromethylating agents, such as those developed by Umemoto and Togni. mdpi.comnih.gov These reagents allowed for the direct trifluoromethylation of hydroxyl groups, including phenols, to form trifluoromethyl ethers. mdpi.com
Nucleophilic Trifluoromethoxylation: The development of reagents capable of delivering the trifluoromethoxide anion (OCF3-), such as tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3), provided a pathway for nucleophilic substitution reactions. beilstein-journals.org
Modern Catalytic and Radical Approaches: More recently, the field has seen a surge in the development of catalytic methods. nih.gov These include silver-catalyzed cross-coupling reactions of aryl stannanes or boronic acids with a trifluoromethoxide source and the emergence of radical trifluoromethoxylation, often employing photoredox catalysis for the C-H functionalization of arenes and heteroarenes. mdpi.combohrium.comacs.org These newer methods offer improved efficiency, selectivity, and functional group tolerance, making the synthesis of complex trifluoromethoxy-containing molecules more accessible. researchgate.netbohrium.com
Strategic Positioning of the Trifluoromethoxy Moiety in Modern Chemical Design
The trifluoromethoxy (-OCF3) group is increasingly recognized as a "super bioisostere" in modern chemical design, particularly in the pharmaceutical and agrochemical industries. researchgate.net A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity. The -OCF3 group is often used to replace methyl (-CH3) or chloro (-Cl) groups. wikipedia.org
The strategic incorporation of the trifluoromethoxy group is driven by its unique combination of properties, which can be used to fine-tune the characteristics of a lead compound to improve its performance. mdpi.comhovione.com
Key Physicochemical Properties and Their Impact:
| Property | Comparison (vs. -CH3) | Impact on Molecular Design |
| Lipophilicity (π value) | OCF3: +1.04; CF3: +0.88; OCH3: -0.20 | The -OCF3 group is highly lipophilic, which can enhance membrane permeability and absorption of a drug. mdpi.com |
| Electronic Effect | Strongly electron-withdrawing | Alters the electron density of aromatic rings, influencing reactivity and interactions with biological targets. semanticscholar.org |
| Metabolic Stability | High | The strong C-F bonds make the group resistant to metabolic degradation, increasing the compound's in vivo half-life. mdpi.comresearchgate.netbohrium.com |
| Conformation | Adopts a specific perpendicular conformation relative to an aromatic ring. mdpi.com | Can be used to control the three-dimensional shape of a molecule to optimize binding to a target protein. |
The trifluoromethoxy group's high lipophilicity is particularly noteworthy when compared to its trifluoromethyl (-CF3) and methoxy (B1213986) (-OCH3) counterparts. mdpi.com This property, combined with its metabolic stability and strong electron-withdrawing nature, makes it a highly desirable substituent for medicinal chemists seeking to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comresearchgate.net
In agrochemical research, these same properties contribute to the development of more potent and stable pesticides and herbicides. jst.go.jpresearchgate.netsemanticscholar.org The trifluoromethoxy group is found in several commercial agrochemicals, including herbicides and fungicides. researchgate.net The continued development of synthetic methods for its introduction ensures that the trifluoromethoxy moiety will remain a critical tool in the design of advanced molecules for the foreseeable future. researchgate.netbohrium.com
Structure
3D Structure
Properties
IUPAC Name |
trifluoro(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c1-6-2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMNRMPVRXNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073903 | |
| Record name | Trifluoromethoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-14-7 | |
| Record name | Methane, trifluoromethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Trifluoromethyl Ethers
Direct O-Trifluoromethylation Approaches
Direct O-trifluoromethylation involves the formation of a C-O-CF3 bond from a hydroxyl group without pre-activation. Recent advancements have led to the development of novel electrochemical and reagent-based methods to achieve this transformation efficiently.
Electrochemical O-Trifluoromethylation Protocols
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. researchgate.netulaval.ca In the context of O-trifluoromethylation, electrochemical approaches have been successfully applied to electron-deficient phenols. researchgate.netchemrevlett.com
The electrochemical O-trifluoromethylation of phenols often proceeds via a radical mechanism. chemrevlett.com In a typical setup, an undivided cell with graphite (B72142) electrodes is used, and the reaction is carried out under constant-current electrolysis. researchgate.netchemrevlett.com A plausible mechanism involves the simultaneous anodic oxidation of a phenol (B47542) and a trifluoromethyl source, such as the Langlois reagent (CF3SO2Na). chemrevlett.com This oxidation generates a phenoxyl radical and a trifluoromethyl radical (•CF3). chemrevlett.com These two radical species then recombine to form the desired aryl trifluoromethyl ether. chemrevlett.com Radical trapping experiments using TEMPO and BHT have provided evidence supporting this radical pathway. chemrevlett.com
The general mechanism can be summarized as follows:
Anodic Oxidation:
Phenol → Phenoxyl Radical + H⁺ + e⁻
CF₃SO₂Na → •CF₃ + SO₂ + Na⁺ + e⁻
Radical Recombination:
Phenoxyl Radical + •CF₃ → Aryl Trifluoromethyl Ether
This process is particularly effective for electron-deficient phenols, which are more susceptible to oxidation. chemrevlett.com
The integration of flow technology with electrochemical synthesis has emerged as a powerful tool for scaling up O-trifluoromethylation reactions. ulaval.caresearchgate.net Flow electrochemistry offers several advantages over batch processes, including improved mass transfer, better temperature control, and enhanced safety. ulaval.caresearchgate.net For the O-trifluoromethylation of phenols, combining electrochemical synthesis with flow technology has been shown to significantly improve reaction efficiency. chemrevlett.com Continuous flow setups allow for the precise control of reaction parameters, leading to higher yields and purities of the trifluoromethyl ether products. researchgate.net This approach not only facilitates larger-scale production but also opens avenues for the integration of electrochemical steps into multi-step continuous syntheses. ulaval.caacs.org
Utilization of Hypervalent Iodine Reagents in O-Trifluoromethylation
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, particularly for the introduction of trifluoromethyl groups. rsc.orgacs.org These reagents are generally stable, easy to handle, and exhibit high reactivity for electrophilic trifluoromethylation. figshare.comacs.org
Togni's reagents, a class of hypervalent iodine(III)-CF3 compounds, are widely used for the direct trifluoromethylation of a variety of nucleophiles, including alcohols. wikipedia.orgenamine.netenamine.net The O-trifluoromethylation of aliphatic alcohols using Togni's reagent II can be effectively achieved in the presence of a Lewis acid, such as zinc(II) salts. chemrevlett.comnih.gov For instance, the use of Zn(OTf)2 or Zn(NTf2)2 as a catalyst facilitates the transfer of the CF3 group from the reagent to the alcohol's oxygen atom. nih.govbeilstein-journals.org
The proposed mechanism for this transformation involves the coordination of the alcohol to the hypervalent iodine species, followed by reductive elimination to form the C-O bond. chemrevlett.com This method is particularly valuable for the synthesis of trifluoromethoxy alkyl derivatives, which can be challenging to prepare using other methods. nih.gov
| Alcohol Substrate | Lewis Acid Catalyst | Yield (%) |
|---|---|---|
| 1-Pentanol | Zn(OTf)2 | Quantitative Conversion |
| Ethyl Lactate | Not Specified | Clean Conversion |
| Cyclohexanol | Not Specified | Clean Conversion |
An innovative approach to the synthesis of alkenyl trifluoromethyl ethers involves the O-trifluoromethylation of ketones using chloro(phenyl)trifluoromethyliodane (CPTFI). nih.gov This method provides a direct route to a variety of synthetically useful CF3O-substituted alkenes from simple aromatic, aliphatic, and cyclic ketones. nih.gov
The reaction is typically promoted by a Lewis acid, such as AlCl3, which activates the CPTFI reagent. nih.gov The proposed mechanism begins with the formation of a more reactive CPTFI–AlCl3 complex. nih.gov This is followed by a nucleophilic attack of the ketone's carbonyl oxygen on the complex, leading to an oxonium intermediate. nih.gov Subsequent nucleophilic addition of a chloride anion and reductive elimination forms an α-chlorinated trifluoromethyl ether. nih.gov The final step involves dehydrochlorination, promoted by AlCl3, to yield the desired alkenyl trifluoromethyl ether. nih.gov
| Ketone Substrate | Product | Yield (%) |
|---|---|---|
| Acetophenone | 1-Phenyl-1-(trifluoromethoxy)ethene | 85 |
| Cyclohexanone | 1-(Trifluoromethoxy)cyclohex-1-ene | 72 |
| Propiophenone | 1-Phenyl-1-(trifluoromethoxy)prop-1-ene | 80 (E/Z = 1:1) |
Trifluoromethyl Sulfonate (TFMS) as a Trifluoromethoxylation Agent
Trifluoromethyl aryl sulfonates (TFMS) have emerged as effective and versatile reagents for trifluoromethoxylation. mdpi.comsci-hub.st Structurally analogous to trifluoromethyl triflate, TFMS reagents are noted for their increased stability and lower volatility, which makes them more practical for laboratory use. mdpi.com The synthesis of TFMS can be achieved through the electrophilic trifluoromethylation of the corresponding aryl sulfonic acids using reagents like the hypervalent iodine Togni reagent or the Umemoto reagent. mdpi.com
A key feature of TFMS is its ability to act as a source of the trifluoromethoxide anion (CF₃O⁻) upon activation with a fluoride (B91410) ion source, such as cesium fluoride (CsF). mdpi.comsioc-journal.cn This generated trifluoromethoxide anion is a potent nucleophile for various transformations. The cleavage of the S-OCF₃ bond releases the anion, which can then participate in nucleophilic substitution reactions. mdpi.com This reactivity has been harnessed in several synthetic strategies, including the dehydroxytrifluoromethoxylation of alcohols and the silver-catalyzed bromotrifluoromethoxylation of alkenes. mdpi.comnih.gov
Catalyst-Free O-Trifluoromethylation Strategies
Progress in synthetic chemistry has also led to the development of O-trifluoromethylation methods that proceed without the need for a metal catalyst, offering pathways with potentially higher functional group tolerance and simplified purification processes. chemrevlett.com One notable example involves the direct O-trifluoromethylation of N-heteroaromatic phenols. In this method, simply heating the heteroaromatic phenol with a hypervalent iodine trifluoromethylating agent, such as the Togni reagent, in a suitable solvent like nitromethane (B149229) under an air atmosphere is sufficient to yield the desired heteroaryl trifluoromethyl ether. chemrevlett.com This approach is scalable and avoids the use of additives. chemrevlett.com
Furthermore, visible light has been utilized to promote catalyst- and oxidant-free radical trifluoromethylation reactions. acs.orgnih.gov By using an inexpensive and readily available source like triflic anhydride (B1165640) in the presence of an activating reagent, trifluoromethyl radicals can be generated under visible light irradiation, leading to the trifluoromethylation of aromatic compounds. acs.org
Dehydroxytrifluoromethoxylation Reactions
Direct dehydroxytrifluoromethoxylation provides a streamlined approach for converting alcohols directly into trifluoromethyl ethers, bypassing the need for pre-functionalization of the hydroxyl group. nih.govchemrevlett.com A significant advancement in this area involves a method where an alkyl fluoroformate is generated in situ from the parent alcohol. This intermediate then undergoes a nucleophilic substitution with a trifluoromethoxylation agent. nih.gov
In one such protocol, trifluoromethyl aryl sulfonate (TFMS) serves as the trifluoromethoxylation reagent. The reaction is initiated by a fluoride salt, which reacts with TFMS to produce the trifluoromethoxide anion. This anion is believed to decompose to generate difluorophosgene, which then reacts with the alcohol to form the alkyl fluoroformate intermediate. Subsequent nucleophilic attack by the trifluoromethoxide anion on this intermediate furnishes the final trifluoromethyl ether product. mdpi.comnih.govrsc.org This method is operationally simple and proceeds under mild conditions, making it suitable for a wide array of primary, secondary, allylic, benzylic, and propargylic alcohols, including those in complex molecules. mdpi.comnih.gov
Another developed protocol for the rapid dehydroxytrifluoromethoxylation of alcohols is promoted by a triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system in dimethylformamide (DMF). This system effectively activates the alcohol for subsequent nucleophilic attack by a trifluoromethoxy anion generated from a source like silver trifluoromethoxide (AgOCF₃). nih.gov
Indirect Synthetic Routes to Trifluoromethyl Ethers
Indirect methods for synthesizing trifluoromethyl ethers often involve multi-step sequences, providing robust and well-established pathways to these valuable compounds.
Halogenation-Fluorination Sequence Methodologies
A classical and widely employed indirect route is the halogenation-fluorination sequence. This typically involves the initial chlorination of a methyl ether to form a trichloromethyl ether, which is then subjected to a fluorine-exchange reaction. mdpi.comnih.gov
Chlorination and Subsequent Chlorine-Fluorine Exchange Processes
The foundational work in this area began with the synthesis of aryl trifluoromethyl ethers from substituted anisoles. nih.govresearchgate.net The process involves the radical chlorination of the anisole's methyl group to yield the corresponding aryl trichloromethyl ether. nih.govbeilstein-journals.org This transformation can be challenging for anisole (B1667542) itself, as electrophilic halogenation of the aromatic ring can compete with the desired radical chlorination of the methyl group. nih.govresearchgate.net However, for electron-deficient anisoles, photochlorination proceeds effectively. nih.gov
Once the trichloromethyl ether intermediate is obtained, the crucial step is the displacement of the chlorine atoms with fluorine. This chlorine-fluorine exchange is typically accomplished using fluorinating agents such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). mdpi.comnih.govbeilstein-journals.org Molybdenum hexafluoride has also been used for this conversion. nih.gov This two-step sequence has been a cornerstone in the synthesis of aromatic trifluoromethyl ethers. mdpi.com
An alternative starting point for generating the trichloromethyl ether intermediate involves the use of aryl chlorothionoformates, which are derived from phenols. These compounds can be cleanly chlorinated to form trichloromethyl aryl ethers, which are then fluorinated in a subsequent step. nih.govbeilstein-journals.org
In Situ Chlorination/Fluorination Protocols
To improve the efficiency and operational simplicity of the halogenation-fluorination sequence, one-pot, or in situ, protocols have been developed. These methods combine the chlorination and fluorination steps without the need to isolate the trichloromethyl intermediate. nih.govbeilstein-journals.org
In a notable example of this approach, a phenol is heated in a pressure vessel with tetrachloromethane (CCl₄) and anhydrous hydrogen fluoride (HF). nih.govresearchgate.netbeilstein-journals.org A catalytic quantity of a Lewis acid, such as boron trifluoride (BF₃), is also employed. nih.govbeilstein-journals.org Under these conditions, the phenol is converted directly into the corresponding aryl trifluoromethyl ether. This method works well for phenols bearing electron-withdrawing groups. However, its utility is limited for substrates with ortho-substituents that can engage in hydrogen bonding with the hydroxyl group, as this can interfere with the reaction. nih.govresearchgate.netbeilstein-journals.org The reaction conditions, such as temperature, can be modulated to control the outcome; milder conditions may result in the formation of chlorodifluoromethoxy derivatives. researchgate.net
The table below summarizes the synthesis of various aryl trifluoromethyl ethers via an in situ chlorination/fluorination sequence.
| Starting Phenol | Conditions | Product (ArOCF₃) | Yield (%) | Reference |
|---|---|---|---|---|
| C₆H₅OH | 100 °C / 2 h | C₆H₅OCF₃ | 10 | researchgate.net |
| 4-O₂NC₆H₄OH | 150 °C / 8 h | 4-O₂NC₆H₄OCF₃ | 56 | researchgate.net |
| 4-ClC₆H₄OH | 150 °C / 8 h | 4-ClC₆H₄OCF₃ | 70 | researchgate.net |
| 3-H₂NC₆H₄OH | 140 °C / 8 h | 3-H₂NC₆H₄OCF₃ | 26 | researchgate.net |
| 2-FC₆H₄OH | 150 °C / 8 h | 2-FC₆H₄OCF₃ | 35 | researchgate.net |
| 4-MeC₆H₄OH | 100 °C / 2 h | 4-MeC₆H₄OCF₃ | 20 | researchgate.net |
Oxidative Desulfurization-Fluorination of Dithiocarbonates and Xanthates
A notable and effective method for synthesizing trifluoromethyl ethers involves the oxidative desulfurization-fluorination of dithiocarbonates, also known as xanthates. nih.govelsevier.comchemistry.or.jp This chemical transformation converts dithiocarbonates (R-OCS2Me) into their corresponding trifluoromethyl ethers (R-OCF3). elsevierpure.comoup.com The reaction is particularly valuable for preparing both alkyl and aryl trifluoromethyl ethers from primary alcohols and phenols. researchgate.netmdpi.com
The success of the oxidative desulfurization-fluorination reaction hinges on the selection of an appropriate reagent system, which typically consists of an oxidant and a fluoride source. nih.govelsevier.com
Commonly employed reagent systems include:
N-haloimides and HF/pyridine (B92270): A widely used system employs an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), in conjunction with hydrogen fluoride-pyridine complex (HF/pyridine). nih.govresearchgate.net For instance, treating xanthates derived from primary alcohols and phenols with an excess of 70% HF/pyridine and DBH can produce trifluoromethyl ethers in good to excellent yields. researchgate.netmdpi.com
Tetrabutylammonium Dihydrogen Trifluoride (TBAH2F3): As an alternative to the often challenging to handle HF/pyridine, TBAH2F3 can be used as the fluoride source. nih.gov
Iodine Pentafluoride (IF5): The combination of iodine pentafluoride (IF5) with pyridine and hydrogen fluoride also serves as a potent fluorinating reagent system for these transformations. researchgate.net
The general mechanism involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen from the N-haloimide, which facilitates the subsequent nucleophilic substitution by fluoride. nih.gov
The oxidative desulfurization-fluorination method is versatile, but its success is dependent on the nature of the substrate. rsc.org
Primary Alcohols and Phenols: Xanthates derived from primary alcohols and phenols are ideal substrates, generally affording the desired trifluoromethyl ethers in high yields. elsevierpure.comoup.comresearchgate.net
Secondary Alcohols: The reaction outcome with secondary alkyl xanthates is highly sensitive to the reaction conditions. Using a 70% HF/pyridine system often leads to the corresponding alkyl fluoride (R-F) as the main product. rsc.org However, by modifying the reagent to a 50% HF/pyridine system with NBS, secondary alkyl trifluoromethyl ethers can be obtained. elsevierpure.comoup.comrsc.org Even so, the yields for secondary substrates are often poor. mdpi.com
Tertiary and Benzylic Alcohols: When this method is applied to xanthates of tertiary or benzylic alcohols, the reaction typically fails to produce trifluoromethyl ethers and instead yields the corresponding alkyl fluorides. nih.govrsc.org
Table 1: Substrate Scope and Reaction Outcomes
| Substrate Type (from R-OCS2Me) | Reagent System | Predominant Product |
|---|---|---|
| Primary Alkyl | 70% HF/Pyridine + N-haloimide | R-OCF3 |
| Aryl | 70% HF/Pyridine + N-haloimide | Ar-OCF3 |
| Secondary Alkyl | 70% HF/Pyridine + N-haloimide | R-F |
| Secondary Alkyl | 50% HF/Pyridine + NBS | R-OCF3 |
| Tertiary Alkyl | 70% HF/Pyridine + N-haloimide | R-F |
A significant limitation is the incompatibility with substrates that are sensitive to the strongly acidic and oxidative conditions. mdpi.com For example, using an excess of an oxidant like DBH can lead to undesired side reactions, such as the bromination of the aromatic ring. researchgate.net
Fluorination of Fluoroformates with Sulfur Tetrafluoride
The deoxofluorination of fluoroformates using sulfur tetrafluoride (SF4) represents another pathway to trifluoromethyl ethers. nih.govresearchgate.net This method is particularly applicable to the synthesis of aryl trifluoromethyl ethers. mdpi.com The process involves a two-step sequence starting from phenols, which are first converted to aryl fluoroformates. nih.govresearchgate.net Subsequent treatment with SF4, often at elevated temperatures and pressures, converts the fluoroformate group into a trifluoromethyl ether. nih.govmdpi.comwikipedia.org
While effective, this method has considerable drawbacks. The reaction requires harsh conditions, and both sulfur tetrafluoride and the intermediate aryl fluoroformates are highly toxic, which has limited its widespread industrial application. nih.govmdpi.com
Nucleophilic Substitution Involving Perfluoroalcoholate Anions
Trifluoromethyl ethers can also be synthesized via nucleophilic substitution reactions utilizing a trifluoromethoxide anion (CF3O⁻) source. nih.gov The trifluoromethoxide anion, however, is known to be a relatively poor nucleophile. nih.gov
One effective reagent for this purpose is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3). nih.gov This reagent can be used to displace good leaving groups, such as triflates, under mild conditions. This approach has been successfully applied to the synthesis of trifluoromethyl ethers from primary triflate esters of carbohydrates. nih.gov A more recent unified flow strategy enables the on-demand generation of reactive OCF₃ anions from stable organic precursors using cesium fluoride, which can then be reacted with various electrophiles. chemrxiv.org
Emerging and Specialized Synthetic Approaches
Mechanochemistry, the use of mechanical force to drive chemical reactions, is an emerging and sustainable approach to synthesis. chinesechemsoc.org This solvent-free technique has been applied to the preparation of aryl trifluoromethyl ethers. acs.org
In a recent development, a one-pot mechanochemical procedure was established for the conversion of aromatic amines to the corresponding aryl trifluoromethyl ethers. acs.org This method utilizes a ball mill to react the amine with a trifluoromethoxide source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide salt. The process is efficient and tolerates a variety of functional groups, although it can be limited by steric hindrance, particularly with ortho-substituted starting materials. acs.org This approach represents a more environmentally benign alternative to traditional solution-phase syntheses. chinesechemsoc.org
Oxytrifluoromethylation of Unsaturated Systems
The oxytrifluoromethylation of unsaturated systems, such as alkenes and alkynes, represents a powerful and direct strategy for the synthesis of complex molecules containing the trifluoromethyl ether moiety. This method involves the simultaneous addition of a trifluoromethyl (CF3) group and an oxygen-containing nucleophile across a carbon-carbon double or triple bond. researchgate.net This transformation is highly valuable as it constructs C-CF3 and C-O bonds in a single step, providing rapid access to structurally diverse trifluoromethylated building blocks from simple starting materials. nih.gov
Recent advancements in this field have been driven by the development of novel catalytic systems that can efficiently mediate this challenging transformation under mild conditions. nih.gov These methods often overcome the limitations of traditional approaches, offering greater functional group tolerance and control over regioselectivity. nih.govnih.gov
Copper-Catalyzed Methodologies
A significant breakthrough in this area is the development of copper-catalyzed oxytrifluoromethylation of unactivated alkenes. nih.gov This approach utilizes a copper(I)/2,2′-biquinoline catalytic system to effectively react unactivated alkenes with an electrophilic trifluoromethylating agent, such as Togni's reagent, in the presence of an oxygen-based nucleophile. nih.gov The versatility of this method is demonstrated by its compatibility with a wide range of nucleophiles, including carboxylic acids, phenols, and both primary and secondary alcohols. nih.gov
The reaction conditions are generally mild and tolerant of various functional groups, including amides, epoxides, and aryl bromides. nih.gov Mechanistic studies, including the inhibition of the reaction by the radical scavenger TEMPO, suggest the process likely proceeds through a radical addition pathway. nih.gov The proposed mechanism involves the formation of an α-CF3-alkyl radical intermediate, which is then intercepted by the oxygen nucleophile. nih.gov
Table 1: Scope of Copper-Catalyzed Intramolecular Oxytrifluoromethylation of Unsaturated Carboxylic Acids Reaction conditions typically involve a Cu(I) catalyst, a bidentate pyridine-based ligand, and Togni's reagent.
| Substrate (Unsaturated Acid) | Product (CF3-containing Lactone) | Yield (%) |
| 4-Pentenoic acid | 5-(Trifluoromethyl)methyl-dihydrofuran-2(3H)-one | 85 |
| 4-Hexenoic acid | 6-(Trifluoromethyl)methyl-tetrahydro-2H-pyran-2-one | 78 |
| (E)-2-Methyl-4-hexenoic acid | 3-Methyl-6-(trifluoromethyl)methyl-tetrahydro-2H-pyran-2-one | 75 |
| 2,2-Dimethyl-4-pentenoic acid | 3,3-Dimethyl-5-(trifluoromethyl)methyl-dihydrofuran-2(3H)-one | 92 |
This table is a representative summary based on findings in the field. nih.gov
Other Catalytic Approaches
Beyond copper, other transition metals have been explored for mediating oxytrifluoromethylation reactions. For instance, palladium-catalyzed methods have been developed for the trifluoromethoxylation of unactivated alkenes. nih.gov These reactions can proceed via mechanisms like a reversible trans-aminopalladation, followed by oxidation and reaction with a trifluoromethoxylate source such as AgOCF3. nih.gov
In addition to metal catalysis, visible-light-induced strategies have emerged as a green and efficient alternative. researchgate.net An Iridium-based photocatalyst, for example, can facilitate the oxytrifluoromethylation of alkenes under mild conditions. researchgate.net Another innovative approach is the catalytic asymmetric bromotrifluoromethoxylation of alkenes, which was enabled by the development of a novel, stable reagent, trifluoromethyl arylsulfonate (TFMS). nih.gov
The difunctionalization of unsaturated C-C bonds through oxytrifluoromethylation provides a highly efficient route to synthesize valuable trifluoromethyl compounds from readily available feedstocks. researchgate.net The ongoing development of new catalytic systems continues to expand the scope and utility of this powerful synthetic strategy. nih.govchemrevlett.com
Elucidation of Reaction Mechanisms and Kinetic Profiles
Radical Reaction Pathways in Trifluoromethyl Ether Synthesis and Reactivity
Radical-based transformations have become a cornerstone for the synthesis of trifluoromethyl ethers, offering routes that are often complementary to traditional ionic pathways. These reactions typically involve the generation of highly reactive trifluoromethyl or trifluoromethoxy radical species.
The trifluoromethyl radical (•CF3) is a key intermediate in many synthetic routes to trifluoromethyl ethers. Its generation can be achieved from various stable, solid precursors, making it an operationally simple method for introducing the CF3 group.
Common reagents for generating trifluoromethyl radicals include sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, and hypervalent iodine compounds like Togni reagents. chemrevlett.comnih.gov For instance, the Langlois reagent, in the presence of an oxidant, can generate •CF3 radicals that can then be trapped by a substrate. nih.gov Similarly, Togni reagents can release a •CF3 radical upon activation. chemrevlett.com
Once generated, the trifluoromethyl radical is highly reactive and can engage in several productive pathways. A common route involves the addition of the •CF3 radical to an aromatic ring, forming a trifluoromethylated cyclohexadienyl radical intermediate. This intermediate is then oxidized and deprotonated to yield the final aromatic trifluoromethyl ether product. acs.org Another pathway involves the recombination of a trifluoromethyl radical with a phenoxyl radical, which can be generated simultaneously through the oxidation of a phenol (B47542). chemrevlett.com
The reactivity of the •CF3 radical allows for the trifluoromethylation of a wide range of substrates, including electron-rich and electron-deficient heteroaromatic systems, often with high functional group tolerance. nih.gov
Table 1: Selected Reagents for Trifluoromethyl Radical Generation This table is interactive. Users can sort columns by clicking on the headers.
| Reagent Name | Chemical Formula | Typical Activator/Condition | Reference |
|---|---|---|---|
| Langlois Reagent | CF3SO2Na | Oxidant (e.g., tBuOOH) | nih.gov |
| Togni Reagent II | 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Base, Metal Catalyst, or Heat | chemrevlett.com |
Single Electron Transfer (SET) is a fundamental process that initiates many radical reactions, including trifluoromethoxylation. wordpress.com In a SET mechanism, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical ion pair that can then undergo further reactions. acs.org This process provides a pathway for generating radical precursors under mild conditions. acs.org
In the context of trifluoromethyl ether synthesis, SET mechanisms are often implicated in reactions mediated by transition metals or photoredox catalysts. For example, copper-mediated trifluoromethylation reactions can proceed via a SET pathway, where an initial electron transfer occurs between the substrate and an oxidant before the transfer of the CF3 group. researchgate.netnih.gov The thermodynamic driving force for this electron transfer can determine whether the reaction proceeds via SET or an alternative radical pathway. researchgate.netnih.gov
Electrochemical methods also leverage SET for trifluoromethoxylation. Anodic oxidation of a phenol can generate a phenoxyl radical, while simultaneous oxidation of a trifluoromethyl source like the Langlois reagent generates the trifluoromethyl radical. These two radicals then combine to form the desired ether. chemrevlett.com Similarly, photocatalysis can be used to initiate SET. A photoexcited catalyst can oxidize or reduce a substrate or reagent to generate the necessary radical intermediates for the trifluoromethoxylation reaction. acs.org It has been suggested that the acidic phenolic proton can be crucial for activating reagents like Togni's reagent, which then reacts further through a SET mechanism. chemrevlett.com
Nucleophilic and Electrophilic Mechanisms
While radical pathways are prevalent, nucleophilic and electrophilic mechanisms remain fundamental in the synthesis of trifluoromethyl ethers. These reactions involve the interaction of electron-rich (nucleophilic) and electron-poor (electrophilic) species.
The formation of trifluoromethyl ethers via direct nucleophilic attack can conceptually occur in two ways: a nucleophile attacking an electrophilic "CF3" source, or a trifluoromethoxide anion (⁻OCF3) attacking an electrophilic carbon. The latter approach is challenging due to the thermal instability and poor nucleophilicity of the trifluoromethoxide anion. nih.gov The electronic repulsion between the fluorine atoms and an incoming nucleophile makes Sₙ2 reactions on trifluoroiodomethane with phenoxides difficult. nih.gov
Despite these challenges, successful nucleophilic trifluoromethoxylation has been achieved under specific conditions. For instance, the trifluoromethoxide anion, generated from reagents like tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3), can displace highly reactive leaving groups such as triflates on primary carbons, as demonstrated in carbohydrate chemistry. beilstein-journals.org Another strategy involves the addition of the trifluoromethoxide anion to highly reactive intermediates like in situ-generated benzynes. nih.gov The first aryl trifluoromethyl ethers were synthesized by nucleophilic displacement of chlorine with fluorine using reagents like anhydrous hydrogen fluoride (B91410) or antimony trifluoride on aryl trichloromethyl ether precursors. nih.govnih.govresearchgate.net
Lewis acids play a significant role in promoting the formation of trifluoromethyl ethers by activating either the substrate or the trifluoromethylating agent. researchgate.net A Lewis acid can coordinate to a reagent, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
For example, the direct O-trifluoromethylation of aliphatic alcohols using Togni reagent II can be mediated by stoichiometric amounts of the Lewis acid zinc triflate (Zn(OTf)2). chemrevlett.com Similarly, a combination of a Lewis acid (e.g., iron(III) chloride) and a Lewis base can be used to activate N-trifluoromethylthiosaccharin for the functionalization of arenes. acs.orgnih.gov In the synthesis of α-trifluoromethyl esters, a catalytic amount of trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf2), a Lewis acid, can activate hypervalent iodine reagents to generate CF3 radicals for reaction with ketene (B1206846) silyl (B83357) acetals. organic-chemistry.org These methods often proceed under mild conditions and tolerate a variety of functional groups. chemrevlett.comorganic-chemistry.org
Table 2: Examples of Lewis Acids in Trifluoromethyl Ether Synthesis This table is interactive. Users can sort columns by clicking on the headers.
| Lewis Acid | Trifluoromethylating Reagent | Substrate Type | Reference |
|---|---|---|---|
| Zinc triflate (Zn(OTf)2) | Togni Reagent II | Aliphatic alcohols | chemrevlett.com |
| Iron(III) chloride (FeCl3) | N-trifluoromethylthiosaccharin | Arenes | acs.orgnih.gov |
| Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2) | Hypervalent iodine reagents | Ketene silyl acetals | organic-chemistry.org |
Degradation Mechanisms of Trifluoromethyl Methyl Ether
The environmental fate of this compound (CF3OCH3) is primarily determined by its degradation pathways in the atmosphere. Like many hydrofluoroethers, its degradation is expected to be initiated by reaction with hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. researchgate.net
The degradation mechanism is believed to proceed as follows:
Hydrogen Abstraction : The process begins with the abstraction of a hydrogen atom from the methyl group by an •OH radical, as the C-H bond is significantly weaker than the C-F and C-O bonds. This step forms water and a fluoroether radical (•CH2OCF3).
Oxidation : The resulting •CH2OCF3 radical rapidly reacts with atmospheric oxygen (O2) to form a peroxy radical (CF3OCH2OO•).
Further Reactions : This peroxy radical can then undergo further reactions in the atmosphere, potentially leading to the formation of trifluoromethyl formate (B1220265) (CF3OCHO).
Decomposition : Trifluoromethyl formate is unstable and can decompose into smaller, more stable molecules. The ultimate degradation products are likely to include carbonyl fluoride (COF2) and carbon dioxide (CO2). researchgate.net
Other potential degradation pathways, such as direct photolysis (breakdown by sunlight) and hydrolysis (reaction with water), are generally considered to be much slower and less significant for similar fluorinated ethers under typical atmospheric conditions. nih.gov For instance, studies on perfluoropolymethylisopropyl ether show that its atmospheric degradation is primarily driven by reactions with OH radicals, leading to the breaking of C-C or C-O bonds and the eventual formation of COF2. researchgate.net
Cl-Atom Initiated Oxidation Pathways of CH3OCF3
Theoretical investigations into the oxidation of this compound (CH3OCF3), also known as HFE-143a, initiated by chlorine (Cl) atoms have been conducted using Density Functional Theory (DFT). These studies reveal three primary reaction channels. The reaction pathways involve either the abstraction of a hydrogen atom or the cleavage of the C-O bond. austinpublishinggroup.com
The three distinct reaction channels are:
R1: CH3OCF3 + Cl → C•H2OCF3 + HCl
R2: CH3OCF3 + Cl → CH3O• + CF3Cl
R3: CH3OCF3 + Cl → CF3O• + CH3Cl austinpublishinggroup.com
An energy profile diagram constructed at the M06-2X/6-31+G(d,p) level of theory demonstrates that the hydrogen abstraction pathway (R1) has the lowest energy barrier compared to the C-O bond cleavage pathways (R2 and R3). austinpublishinggroup.com Thermochemical results also indicate that the products of the R1 reaction are more stable than those of the other two channels. austinpublishinggroup.com This suggests that in the initial atmospheric degradation of CH3OCF3 by chlorine atoms, the hydrogen abstraction reaction is the most dominant and kinetically favored pathway. austinpublishinggroup.com
| Reaction Channel | Reaction | Barrier Height (kcal mol-1) | Reference |
|---|---|---|---|
| R1 | CH3OCF3 + Cl → C•H2OCF3 + HCl | 0.37 | austinpublishinggroup.com |
| R2 | CH3OCF3 + Cl → CH3O• + CF3Cl | 76.08 | austinpublishinggroup.com |
| R3 | CH3OCF3 + Cl → CF3O• + CH3Cl | 60.21 | austinpublishinggroup.com |
The primary pathway for the Cl-atom initiated oxidation of CH3OCF3 is the abstraction of a hydrogen atom from the methyl group. austinpublishinggroup.com This reaction (R1) proceeds through a transition state (TS1) with a calculated barrier height of only 0.37 kcal mol⁻¹. austinpublishinggroup.com This significantly low energy barrier makes the H-abstraction reaction channel substantially faster than the competing C-O bond cleavage reactions. austinpublishinggroup.com The favorability of this pathway establishes it as the dominant channel in the initial degradation process of CH3OCF3 initiated by chlorine atoms. austinpublishinggroup.com
Two distinct C-O bond cleavage pathways exist for the reaction of CH3OCF3 with a chlorine atom. austinpublishinggroup.com
In the first pathway (R2), the chlorine atom adds to the -CF3 site, leading to the simultaneous breaking of the C-O bond. This process forms a methoxy (B1213986) radical (CH3O•) and trifluoromethyl chloride (CF3Cl) via a transition state designated as TS2. austinpublishinggroup.com During this transition, the C-O bond distance elongates significantly from 1.337 Å in the reactant molecule to 1.878 Å. austinpublishinggroup.com This reaction pathway has a high calculated barrier height of 76.08 kcal mol⁻¹, making it kinetically unfavorable compared to hydrogen abstraction. austinpublishinggroup.com
The second C-O bond cleavage pathway (R3) involves the addition of the chlorine atom to the -CH3 site of the CH3OCF3 molecule. This addition also results in the simultaneous cleavage of the C-O bond, yielding a trifluoromethoxy radical (CF3O•) and methyl chloride (CH3Cl) through transition state TS3. austinpublishinggroup.com In this case, the C-O bond length increases from 1.43 Å to 2.37 Å in the transition state. austinpublishinggroup.com The barrier height for this pathway is 60.21 kcal mol⁻¹. While this is a more facile process than the R2 pathway, it is still significantly less favorable than the hydrogen abstraction route. austinpublishinggroup.com
Role of Hydroxyl Radicals in Atmospheric Degradation of Hydrofluoroethers
Hydroxyl radicals (•OH) play a crucial role in the atmospheric degradation of hydrofluoroethers (HFEs) like CH3OCF3. acs.orgnih.gov The primary degradation mechanism initiated by •OH radicals is hydrogen atom abstraction. acs.orgsemanticscholar.org Theoretical studies using electronic structure calculations have investigated the reaction mechanism between CH3OCF3 and the •OH radical. acs.orgresearchgate.net
The initial step involves the abstraction of a hydrogen atom from the ether, leading to the formation of an alkyl radical intermediate and a water molecule. acs.orgacs.org This alkyl radical then reacts with atmospheric oxygen (O2). acs.orgnih.gov The subsequent reactions of the resulting peroxy radicals with species like hydroperoxyl radicals (HO2) and nitric oxide (NO) lead to the formation of various degradation products. acs.orgnih.gov
The rate constant for the initial H-atom abstraction reaction from CH3OCF3 by •OH radicals has been calculated using canonical variational transition state theory with small curvature tunneling corrections. nih.govacs.org These kinetic parameters are essential for determining the atmospheric lifetime of such compounds. acs.org
| Reaction | Temperature (K) | Rate Constant (cm3 molecule-1 s-1) | Reference |
|---|---|---|---|
| CH3OCF3 + •OH → •CH2OCF3 + H2O | 298 | 6.9 × 10-14 | acs.org |
Computational and Theoretical Chemistry Studies of Trifluoromethyl Methyl Ether
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a robust and widely used method for studying the properties of trifluoromethyl methyl ether. Its balance of computational cost and accuracy makes it well-suited for a variety of applications, from constructing potential energy surfaces to calculating thermochemical data.
Construction and Analysis of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, DFT calculations have been instrumental in mapping out the PES for various reactions.
A notable example is the study of its reaction with the chlorine atom (Cl), a significant process in atmospheric chemistry. Theoretical investigations have constructed energy profile diagrams for the different reaction channels. In the reaction of CH₃OCF₃ with a Cl atom, the ground state energies of the reactants are typically set to zero as a reference point for the energy diagram. The geometries of all species involved, including reaction complexes, transition states, and products, are optimized to find the most stable arrangements of atoms.
Identification and Characterization of Transition States
Transition states are critical points on the potential energy surface that represent the energy barrier of a reaction. Identifying and characterizing these states is key to understanding reaction kinetics. In the Cl-initiated oxidation of this compound, DFT calculations have successfully located and characterized the transition states for different reaction pathways.
For the hydrogen abstraction reaction (CH₃OCF₃ + Cl → •CH₂OCF₃ + HCl), a transition state (TS1) with a low energy barrier of 0.37 kcal mol⁻¹ has been identified. In contrast, the transition states for the C-O bond cleavage reactions, leading to the formation of CH₃O• + CF₃Cl (TS2) and CF₃O• + CH₃Cl (TS3), have significantly higher calculated barrier heights of 76.08 and 60.21 kcal mol⁻¹, respectively. These findings indicate that hydrogen abstraction is the most favorable reaction channel. The characterization of these transition states is confirmed by vibrational frequency calculations, where a transition state is identified by the presence of a single imaginary frequency.
Thermochemical Calculations: Heats of Formation and Bond Dissociation Energies
DFT, in conjunction with methods like isodesmic reactions, provides a reliable way to calculate important thermochemical data. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved, which helps to cancel out systematic errors in the calculations.
The heat of formation (ΔfH°₂₉₈) for this compound has been determined using this approach. Similarly, bond dissociation energies (BDEs), which quantify the energy required to break a specific bond, have been calculated. For the C-H bond in the methyl group of this compound, the calculated BDE is approximately 100.73 kcal mol⁻¹.
Table 1: Calculated Thermochemical Data for the Reaction of this compound with Chlorine Atom All values are in kcal mol⁻¹ and calculated at the M06-2X/6-31+G(d,p) level of theory.
| Reaction Channel | ΔrH⁰ | ΔrG⁰ |
| CH₃OCF₃ + Cl → •CH₂OCF₃ + HCl | 0.90 | -1.45 |
| CH₃OCF₃ + Cl → CH₃O• + CF₃Cl | 20.47 | 16.74 |
| CH₃OCF₃ + Cl → CF₃O• + CH₃Cl | 15.26 | 32.64 |
Data sourced from Chandra D. et al., Austin Environ Sci, 2019.
Modeling of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound is significantly influenced by the highly electronegative trifluoromethyl (CF₃) group. This group acts as a strong electron-withdrawing group, which in turn affects the molecule's reactivity. DFT calculations can be used to model this electronic structure and to calculate various reactivity descriptors.
While specific DFT studies detailing a full suite of reactivity descriptors for this compound are not abundant in the reviewed literature, the general principles of DFT allow for their calculation. These descriptors, such as chemical potential, hardness, and Fukui functions, can provide quantitative measures of the molecule's reactivity and help predict the sites most susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the CF₃ group is expected to decrease the electron density on the ether oxygen and the methyl group, influencing its interaction with other molecules.
Advanced Quantum Chemical Methods for Reaction Pathway Analysis
While DFT is a powerful tool, more advanced and computationally intensive methods can provide even higher accuracy for reaction pathway analysis, especially for systems where electron correlation is particularly important. These methods include Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. For molecules like this compound, where multiple conformers or complex electronic states might be involved, multireference methods such as multireference configuration interaction (MRCI) can be employed to accurately describe the electronic wavefunction. wikipedia.org
Ab initio studies, which are based on first principles without empirical parameterization, have been used to investigate related fluorinated ethers. For instance, geometry optimizations of fluorinated dimethyl ethers have been performed at the MP2 level of theory to accurately determine their structures and proton affinities. core.ac.uk Such high-level calculations are crucial for obtaining benchmark data and for validating the results from more computationally efficient methods like DFT.
Theoretical Modeling of Reaction Intermediates and Transient Species
The atmospheric degradation and combustion of this compound proceed through a series of short-lived reaction intermediates and transient species. Theoretical modeling is essential for understanding the structure, stability, and subsequent reactions of these elusive molecules.
In the Cl-initiated oxidation of this compound, several radical intermediates are formed. The primary intermediate from the most favorable pathway is the trifluoromethyl methoxy (B1213986) radical (•CH₂OCF₃). Other possible, but less likely, intermediates include the methoxy radical (CH₃O•) and the trifluoromethoxy radical (CF₃O•). The geometries of these radicals have been optimized using DFT, providing insights into their electronic and structural properties.
Furthermore, computational studies on the decomposition of related alkoxy radicals, such as CH₃OCF₂O•, which is formed from the photooxidation of CH₃OCHF₂ (HFE-152a), have been conducted. researchgate.net These studies investigate the various decomposition channels, such as C-O bond scission and F-atom elimination, and calculate the energy barriers for these processes. researchgate.net This information is vital for building comprehensive atmospheric chemistry models.
Advanced Applications and Design Principles in Chemical Synthesis
Utility of Trifluoromethyl Methyl Ether as a Fluorinated Building Block for Complex Organic Synthesis
The trifluoromethoxy (-OCF3) group, for which this compound can serve as a precursor or model, is a pivotal structural motif in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. rsc.org Its incorporation into molecular scaffolds is a key strategy for enhancing biological and physicochemical properties. mdpi.combohrium.comdntb.gov.ua As a building block, the trifluoromethoxy group offers unique steric and electronic properties that are instrumental in modern organic synthesis. nbinno.com
The utility of this fluorinated group stems from its ability to significantly alter the characteristics of a parent molecule. Researchers utilize trifluoromethoxylated intermediates to construct novel active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com For instance, strategically halogenated aromatic compounds bearing a trifluoromethoxy group serve as versatile intermediates. The bromine atom in a compound like 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. This allows for the assembly of complex carbon frameworks essential for the efficacy of the target molecule. nbinno.com
The development of new reagents and methodologies for direct trifluoromethoxylation has become an active area of research, highlighting the demand for this functional group. mdpi.comresearchgate.net While incorporating the group can be challenging due to the instability of the trifluoromethoxide anion, various synthetic strategies have been devised. mdpi.comresearchgate.net These methods enable the integration of the -OCF3 moiety into diverse molecular architectures, solidifying its role as a valuable building block in the synthesis of advanced, high-performance chemical compounds. rsc.org Trifluoromethylnitrones, for example, have emerged as versatile precursors for creating a wide range of trifluoromethyl-containing heterocycles, which are important structures in medicinal chemistry. rsc.org
Influence of the Trifluoromethoxy Group on Molecular Design Parameters
The trifluoromethoxy group is increasingly important in medicinal and agrochemical chemistry because of its profound influence on key molecular design parameters. dntb.gov.uabeilstein-journals.org Its unique combination of properties allows chemists to fine-tune molecules to achieve desired therapeutic or biological outcomes. mdpi.com
Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is a powerful tool for modulating this property. mdpi.comresearchgate.net
The introduction of an -OCF3 group generally increases a molecule's lipophilicity. beilstein-journals.orgresearchgate.netnih.gov This enhancement can improve membrane permeability and, consequently, oral bioavailability. nbinno.com The trifluoromethoxy group combines the lipophilicity of the fluorinated moiety with the polarity of the oxygen atom, enabling precise adjustments of logP values to optimize a compound's pharmacokinetic behavior. mdpi.comresearchgate.net Compared to the widely used trifluoromethyl (-CF3) group, the trifluoromethoxy group typically imparts a greater increase in lipophilicity. mdpi.com The -OCF3 group is considered an intrinsically lipophilic unit when compared to a non-fluorinated methoxy (B1213986) group. chimia.ch This predictable impact on lipophilicity makes it an attractive substituent for medicinal chemists aiming to enhance the "drug-likeness" of a lead compound. dntb.gov.ua
| Parent Compound | logP of Parent | -OCF3 Substituted Analogue | logP of Analogue | Change in logP (ΔlogP) |
|---|---|---|---|---|
| Benzene | 2.13 | Trifluoromethoxybenzene | 3.25 | +1.12 |
| Anisole (B1667542) (Methoxybenzene) | 2.11 | Trifluoromethoxybenzene | 3.25 | +1.14 |
| Toluene (Methylbenzene) | 2.73 | 1-Methyl-4-(trifluoromethoxy)benzene | 3.97 | +1.24 |
Note: logP values are estimated and serve for comparative purposes.
Metabolic stability is a crucial factor in the design of effective therapeutic agents, as it determines the half-life and duration of action of a drug. The trifluoromethoxy group is frequently incorporated into drug candidates to enhance their resistance to metabolic degradation. mdpi.comnbinno.comresearchgate.net
The primary reason for this enhanced stability is the strength of the carbon-fluorine (C-F) bond. mdpi.com Biological oxidation, a major metabolic pathway, often involves the cleavage of carbon-hydrogen (C-H) bonds. Replacing a metabolically vulnerable C-H bond with a robust C-F bond can effectively block this process. nih.gov The trifluoromethoxy group offers significant metabolic advantages over its non-fluorinated analogue, the methoxy group (-OCH3). Methoxy groups are prone to O-dealkylation by cytochrome P450 enzymes, a common metabolic liability. The -OCF3 group is highly resistant to this enzymatic cleavage, leading to compounds with improved pharmacokinetic profiles. mdpi.com This increased stability can result in a longer drug half-life, potentially allowing for less frequent dosing and a better therapeutic window. nbinno.com
Role in the Development of Novel Fluorinated Substituents and Analogues
The trifluoromethoxy group is not only used to modify existing molecules but also serves as a platform for the development of novel fluorinated substituents and analogues. rsc.orgdntb.gov.ua The pursuit of new reagents and synthetic methods for trifluoromethoxylation is driven by the desire to access new chemical space and create molecules with unique properties. mdpi.comresearchgate.net
Research in this area focuses on creating more efficient, versatile, and practical ways to install the -OCF3 moiety onto complex molecules. rsc.org For example, the development of reagents like trifluoromethyl triflate, which can be prepared on a large scale, facilitates the synthesis of previously inaccessible heteroaromatic trifluoromethyl ethers. rsc.orgrsc.org Such advancements allow chemists to generate libraries of novel analogues of known bioactive compounds, enabling detailed structure-activity relationship (SAR) studies. By systematically replacing other functional groups with the -OCF3 group, researchers can probe its effects on binding affinity, selectivity, and pharmacokinetic properties. mdpi.com This exploration leads to the discovery of new drug candidates and agrochemicals with improved performance characteristics. rsc.orgbeilstein-journals.org
Feasibility and Scalability Considerations for Industrial Synthesis of Trifluoromethyl Ethers
While the trifluoromethoxy group is highly desirable, its incorporation into molecules presents significant synthetic challenges, particularly concerning industrial-scale production. mdpi.com The high instability of the trifluoromethoxide anion makes direct nucleophilic substitution difficult to control and scale up. mdpi.comresearchgate.net Consequently, the feasibility and scalability of synthesizing trifluoromethyl ethers are major considerations for industrial applications.
Historically, methods for preparing aryl trifluoromethyl ethers involved harsh conditions and highly toxic reagents, such as sulfur tetrafluoride (SF4) or aryl chlorothionoformates, which limited their industrial use. beilstein-journals.orgnih.gov For instance, the reaction of phenols with carbon phosgene (B1210022) (COF2) followed by SF4 requires specialized high-pressure equipment ("Haselloy-lined" vessels) and careful handling of toxic gases. nih.govresearchgate.net
More recent developments have led to more practical and scalable methods. The oxidative desulfurization-fluorination of xanthates is considered a general method applicable to both aromatic and aliphatic compounds and is suitable for industrial-scale production. mdpi.com This process uses a hydrogen fluoride-pyridine complex and an N-haloimide oxidant. Although it requires specialized equipment to handle the corrosive HF-pyridine, it offers a broad substrate scope and good functional group tolerance. mdpi.com Another scalable approach involves a chlorination/fluorination sequence starting from anisoles or phenols, which can be performed as a one-pot, in situ process, improving efficiency for industrial manufacturing. beilstein-journals.orgnih.govd-nb.info
The development of new reagents, such as trifluoromethyl triflate, which can be synthesized on a large scale (>100 grams) from non-ozone-depleting precursors, also represents a significant step towards more feasible industrial syntheses of specific classes of trifluoromethyl ethers. rsc.orgnih.gov
| Method | Starting Material | Key Reagents | General Conditions | Scalability Considerations |
|---|---|---|---|---|
| Chlorination/Fluorination | Substituted Anisoles | Cl2 (photochlorination), SbF3/SbCl5 or HF | High temperature, often requires pressure vessels | Established but can be harsh; requires handling of corrosive reagents. beilstein-journals.orgd-nb.info |
| In Situ Chlorination/Fluorination | Phenols | CCl4, HF, BF3 (catalyst) | Heating in a closed pressure vessel (e.g., 150°C). nih.govd-nb.info | One-pot process improves efficiency but still requires high-pressure equipment. d-nb.info |
| Fluoroformate/Deoxofluorination | Phenols | COF2, then SF4 | High temperatures (100-175°C) in pressure vessels. nih.govresearchgate.net | High toxicity of reagents (SF4) and harsh conditions are significant drawbacks for industrial scale. mdpi.com |
| Oxidative Desulfurization-Fluorination | Xanthates (from phenols/alcohols) | HF-Pyridine, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) | Mild to moderate temperatures | Considered a general and scalable method despite the need for specialized equipment for HF-Pyridine. mdpi.com |
Future Research Directions and Emerging Challenges in Trifluoromethyl Methyl Ether Chemistry
Development of More Efficient and Environmentally Sustainable Synthetic Protocols
Historically, the synthesis of trifluoromethyl ethers involved methods with significant drawbacks, such as the use of harsh reagents like hydrogen fluoride (B91410) and thermally unstable trifluoromethylating agents, leading to low functional group tolerance. chemrevlett.com Classical approaches like the chlorination/fluorination sequence, while effective for certain substrates, often require high temperatures and produce considerable waste. acs.orgnih.gov
Current research is actively pursuing more sustainable and efficient synthetic routes. A notable advancement is the development of electrochemical protocols for the direct O-trifluoromethylation of electron-deficient phenols. chemrevlett.com This method offers a milder and more environmentally friendly alternative to traditional approaches. chemrevlett.com The use of stable and inexpensive trifluoromethylating agents, such as the Langlois reagent (CF3SO2Na), in conjunction with electrochemical synthesis, represents a significant step towards greener chemistry in this area. chemrevlett.com Future efforts will likely focus on expanding the substrate scope of these electrochemical methods and further optimizing reaction conditions to improve efficiency and reduce environmental impact. mdpi.com
Exploration of Novel and Highly Selective Trifluoromethoxylation Reagents
The development of new reagents has been a major catalyst for progress in trifluoromethoxy chemistry. researchgate.net While traditional methods often relied on indirect strategies and volatile, difficult-to-handle reagents, recent innovations have made trifluoromethoxylation more accessible.
Hypervalent iodine reagents, such as Togni and Umemoto-type reagents, have been instrumental in the direct conversion of phenols and other nucleophilic substrates to their trifluoromethoxy-containing counterparts. mdpi.commdpi.com However, the high cost of these reagents can be a limitation for large-scale applications. mdpi.com Consequently, a key area of future research is the design and synthesis of novel, stable, and user-friendly trifluoromethoxylation reagents that are also cost-effective. acs.orgresearchgate.net The goal is to develop reagents that offer high selectivity for the desired trifluoromethoxylation product while being compatible with a wide range of functional groups. ehu.esmdpi.com
Table 1: Key Classes of Trifluoromethoxylation Reagents
| Reagent Class | Examples | Key Features |
| Hypervalent Iodine Reagents | Togni Reagents, Umemoto Reagents | Enable direct electrophilic trifluoromethoxylation of various substrates. mdpi.commdpi.com |
| Nucleophilic Reagents | [Ag(bpy)(PPhtBu2)(OCF3)]2 | Thermally stable and light-insensitive, suitable for nucleophilic trifluoromethoxylation. researchgate.net |
| Radical Precursors | Trifluoromethyl triflate | Acts as a bifunctional reagent in the synthesis of heteroaromatic trifluoromethyl ethers. rsc.org |
Advancements in Catalytic Systems for Trifluoromethyl Ether Synthesis
Catalysis is at the forefront of modern synthetic chemistry, and its application to trifluoromethyl ether synthesis is a rapidly advancing area. The development of catalytic methods offers the potential for milder reaction conditions, improved selectivity, and greater efficiency. nih.gov
Transition-metal catalysis has proven particularly effective for forming C(sp²)–CF₃ bonds and has been extended to trifluoromethoxylation reactions. mdpi.com Palladium-catalyzed regioselective synthesis of 3-trifluoromethoxylated piperidines from N-tosylate alkenylamines was a significant breakthrough. nih.gov Silver-mediated O-trifluoromethylation of electron-poor phenols and heterocycles has also been demonstrated. mdpi.com
Photoredox catalysis has emerged as a powerful tool, enabling direct C–H trifluoromethoxylation of simple (hetero)aromatic substrates under mild conditions. nih.gov This radical-based approach avoids the need for pre-functionalization of starting materials, offering a more direct and atom-economical route to a wide array of OCF₃-derivatives. nih.gov Future research will likely focus on the discovery of new and more efficient catalyst systems, including those based on earth-abundant metals, and the expansion of photoredox-catalyzed reactions to a broader range of substrates. mdpi.com
Addressing Synthetic Challenges for Aliphatic Trifluoromethyl Ethers
While significant progress has been made in the synthesis of aromatic trifluoromethyl ethers, their aliphatic counterparts remain more challenging to prepare. mdpi.comresearchgate.net Many of the methods developed for aromatic systems are not directly transferable to aliphatic substrates. mdpi.com
The "chlorination/fluorination" technique and oxidative desulfurization-fluorination of xanthates are among the more established methods for synthesizing aliphatic trifluoromethyl ethers. mdpi.com However, these methods can have limitations regarding substrate scope and functional group tolerance. mdpi.commdpi.com For instance, in some cases of oxidative desulfurization-fluorination, a mixture of inseparable products can be formed. nih.gov
A key challenge is the development of general and mild methods for the direct trifluoromethoxylation of aliphatic alcohols. mdpi.com While some success has been achieved with primary alcohols, the trifluoromethoxylation of secondary and tertiary alcohols often fails or gives poor yields. nih.govnih.gov Overcoming these challenges will require the development of new reagents and catalytic systems specifically designed for aliphatic substrates. mdpi.com
Further Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The mechanisms of trifluoromethoxylation reactions can be complex, often involving radical or ionic pathways. mdpi.comnih.gov
For example, mechanistic studies have shown that the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives proceeds through a radical process. nih.gov In contrast, a subsequent OCF₃-migration step is believed to occur via a heterolytic cleavage of the N–OCF₃ bond, followed by the rapid recombination of a short-lived ion pair. nih.gov Computational studies have been instrumental in supporting these proposed mechanisms. nih.gov
Future research in this area will focus on detailed mechanistic investigations of newly developed trifluoromethoxylation reactions. This will involve a combination of experimental techniques, such as kinetic studies and the use of radical traps, as well as computational modeling to identify key intermediates and transition states. nih.govorientjchem.org A thorough understanding of these mechanisms will enable the optimization of existing methods and the development of entirely new synthetic strategies.
Opportunities in Stereoselective Trifluoromethoxylation (General)
The introduction of a trifluoromethoxy group can create a new stereocenter, making stereoselective trifluoromethoxylation a highly desirable transformation. The development of enantioselective and diastereoselective methods for the synthesis of chiral trifluoromethyl ethers is a significant and challenging area of research. acs.org
Recent advances have demonstrated the feasibility of stereoselective trifluoromethoxylation. For example, a salen-Co-catalyzed enantioselective hydrotrifluoromethoxylation of aromatic alkenes has been developed to produce a range of chiral benzyl (B1604629) trifluoromethoxy compounds. researchgate.net Additionally, chiral auxiliary-controlled asymmetric trifluoromethylation reactions have been used to introduce trifluoromethyl-substituted tertiary alcohol stereogenic centers with high diastereoselectivity. nih.gov
Future opportunities in this area include the development of new chiral catalysts and reagents for a broader range of stereoselective trifluoromethoxylation reactions. The ability to control the stereochemistry during the introduction of the trifluoromethoxy group will be critical for the synthesis of complex, biologically active molecules and chiral materials. acs.org
Q & A
Q. What are the recommended methods for synthesizing trifluoromethyl methyl ether in laboratory settings?
this compound can be synthesized via electrophilic trifluoromethylation using hypervalent iodine reagents or difluoromethyl triflate. For example, hypervalent iodine compounds (e.g., O-(trifluoromethyl)dibenzofuranium salts) enable efficient CF₃ transfer to oxygen nucleophiles like alcohols or phenols under controlled conditions . Alternative methods include the reaction of alkyl fluoroformates with sulfur tetrafluoride (SF₄) to introduce the trifluoromethoxy group . Researchers must optimize reaction parameters such as temperature (-20°C to 25°C), solvent polarity (acetonitrile or dichloromethane), and stoichiometry to minimize side reactions like C-trifluoromethylation .
Q. How should researchers handle safety protocols when working with this compound?
Prior to experimentation, conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) and the American Chemical Society’s Hazard Assessment in Research Laboratories. Key precautions include:
- Use explosion-proof equipment and static-discharge prevention tools due to flammability risks .
- Work in well-ventilated fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal exposure .
- Store the compound in tightly sealed containers away from heat sources .
Q. What experimental techniques are used to characterize the physical properties of this compound?
Critical characterization methods include:
- Dynamic Vapor Pressure Measurement : Determines boiling point (-24°C) and vapor-liquid equilibrium data .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies decomposition byproducts .
- Density and Refractive Index Analysis : Density (1.186 g/cm³) and refractive index (1.254) are measured using oscillating U-tube densitometers and Abbe refractometers, respectively .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying heating rates .
Advanced Research Questions
Q. How can thermodynamic models like the fundamental equation of state improve the application of this compound in refrigeration systems?
The fundamental equation of state (EOS) for this compound (HFE-143m) enables precise calculation of thermodynamic properties (e.g., enthalpy, entropy) across a wide temperature (200–400 K) and pressure range (0.1–10 MPa). This model, validated against REFPROP and CoolProp datasets, optimizes refrigeration cycle efficiency by predicting compressor work and heat exchanger performance . Deviations between experimental and simulated data are typically <1% for vapor-phase properties but require iterative refinement for liquid-phase accuracy .
Q. What are the challenges in reconciling conflicting data on the metabolic stability of this compound derivatives in pharmaceutical research?
Contradictions arise from structural variations and experimental conditions. For example, cyclopropyl methyl ether derivatives exhibit high metabolic stability (t₁/₂ = 56 minutes in human liver microsomes), while trifluoromethyl ether analogs (e.g., compound 5k) show rapid degradation due to enhanced cytochrome P450 binding affinity . Researchers must standardize assay parameters (e.g., microsome concentration, NADPH cofactor levels) and employ computational docking studies to rationalize structure-activity relationships .
Q. What methodologies are employed to assess the environmental persistence and degradation pathways of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products like trifluoroacetic acid (TFA) and perfluoroalkyl ether carboxylic acids (PFECAs) in aqueous environments .
- OECD 301B Ready Biodegradability Test : Evaluates microbial degradation potential under aerobic conditions; results indicate <10% mineralization over 28 days, suggesting high persistence .
- Hydrolysis Studies : Conducted at pH 4–9 and 25–50°C to assess hydrolytic stability. This compound resists hydrolysis (t₁/₂ >1 year at pH 7), necessitating advanced oxidation processes (e.g., UV/H₂O₂) for remediation .
Q. Contradictions and Mitigation Strategies
- Synthesis Yields : Hypervalent iodine methods achieve ~70% yields but require costly reagents, while SF₄-based routes are economical but produce toxic byproducts (e.g., HF) .
- Environmental Impact : While the compound is not classified as a PFAS, its degradation products (e.g., TFA) are persistent and require monitoring under REACH Annex V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
